![molecular formula C15H17N3O2S B3002780 (5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 685108-34-3](/img/structure/B3002780.png)
(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Thiazolidinedione derivatives, including similar compounds to (5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione, have been investigated for their efficacy in inhibiting corrosion of mild steel in hydrochloric acid solutions. Studies show that these compounds act as mixed-type inhibitors and their efficiency increases with concentration (Yadav, Behera, Kumar, & Yadav, 2015).
Antimicrobial Activity
Compounds structurally related to the specified thiazolidinedione have demonstrated significant antimicrobial properties. For instance, derivatives have shown potent activity against gram-positive bacteria and excellent antifungal activity, with some compounds being more effective than reference drugs in inhibiting microbial growth (Prakash et al., 2011); (Stana et al., 2014).
Affinity and Selectivity for Receptors
Thiazolidinedione derivatives, akin to the specified chemical, have been studied for their affinity and selectivity toward specific receptors such as 5-HT1A and α1-adrenergic receptors. Some compounds exhibit significant affinities in the nanomolar range, suggesting potential in receptor-targeted therapies (Handzlik et al., 2011).
Antiproliferative Activity
Similar thiazolidinedione derivatives have shown notable antiproliferative activities against various human cancer cell lines. Certain compounds have displayed potent activity, suggesting their potential as therapeutic agents in cancer treatment (Chandrappa et al., 2008).
Antidiabetic and Hypolipidemic Activity
Thiazolidinedione compounds, including those structurally related to this compound, have been evaluated for their antidiabetic and hypolipidemic effects. Some derivatives have demonstrated significant efficacy in reducing blood sugar and lipid levels, making them potential candidates for treating diabetes and related conditions (Kim et al., 2004).
Mechanism of Action
Target of Action
Similar compounds with a piperazine and 2-azetidinone scaffold have been reported to show anti-cancer activities . They have been found to inhibit the growth of HeLa cells, a human cervical cancer cell line .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical reactions that result in the suppression of proliferation and migration of cancer cells . It induces apoptosis, a form of programmed cell death, in these cells . The compound’s mode of action is thought to involve the generation of oxidative stress .
Biochemical Pathways
The compound affects the intrinsic mitochondrial pathway . It causes an increase in intracellular reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential . This leads to the release of cytochrome c and upregulation of caspase-3, key components of the intrinsic pathway of apoptosis .
Result of Action
The compound’s action results in the inhibition of the growth of HeLa cells in a concentration-dependent manner . Morphological changes, colonies suppression, and inhibition of migration are observed in HeLa cells treated with the compound . Simultaneously, phosphatidylserine externalization, DNA fragmentation, and cell-cycle arrest indicate ongoing apoptosis in the HeLa cancer cells .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase . This suggests that (5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione may interact with enzymes such as acetylcholinesterase, influencing biochemical reactions.
Cellular Effects
For instance, certain piperazine derivatives have been found to suppress proliferation and induce apoptosis in human cervical cancer HeLa cells . This suggests that this compound may also influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Related compounds have been shown to inhibit acetylcholinesterase, suggesting potential binding interactions with this enzyme
Properties
IUPAC Name |
(5E)-3-methyl-5-[(4-phenylpiperazin-1-yl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-16-14(19)13(21-15(16)20)11-17-7-9-18(10-8-17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFJLAOSNBZTFO-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN2CCN(CC2)C3=CC=CC=C3)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\N2CCN(CC2)C3=CC=CC=C3)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

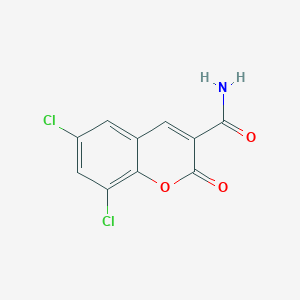
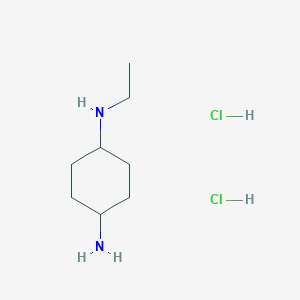
![(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B3002701.png)
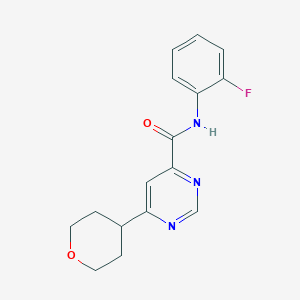
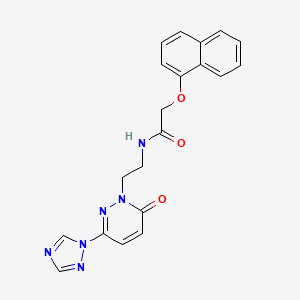
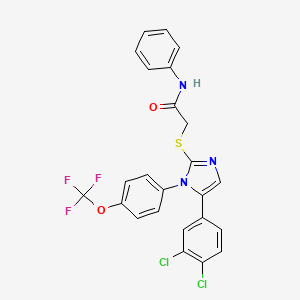
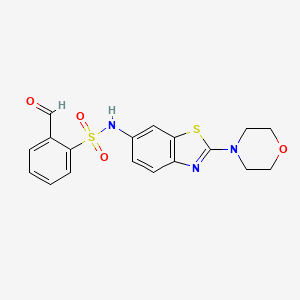
![3-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3002710.png)
![Ethyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3002713.png)
![3-oxo-N-(2-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B3002714.png)
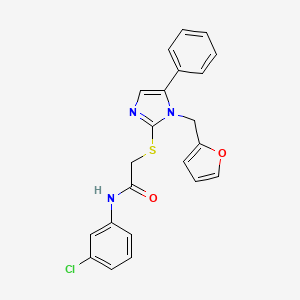
![3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole](/img/structure/B3002716.png)
![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002717.png)
